tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Description
tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS: 1246551-25-6) is a bicyclic heterocyclic compound with a molecular formula of C₁₁H₁₉N₃O₃ and a molecular weight of 241.29 g/mol. It features a hexahydroimidazo[1,5-a]pyrazine core modified by a tert-butyl carbamate protective group and a ketone moiety at position 2. This compound is widely utilized in pharmaceutical synthesis as a key intermediate, particularly in the development of protease inhibitors and smoothened (SMO) receptor antagonists . Its high purity (≥99.9%) and stability under standard storage conditions (sealed, dry, and protected from moisture) make it a preferred building block in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (8aR)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)6-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLYBDSJHLYKS-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2[C@@H](C1)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl ®-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hexahydroimidazo[1,5-a]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The tert-butyl ester group is then introduced via esterification reactions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl ®-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of specific solvents, temperature control, and catalysts to facilitate the desired transformations. .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,5-a]pyrazines exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine derivatives could be explored for antibiotic development .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create new compounds with desired properties.
Case Study: Synthesis of Novel Compounds
A synthetic route involving tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine has been documented where it was used to produce novel piperazine derivatives that exhibited enhanced pharmacological profiles . This showcases its versatility in organic synthesis.
Agrochemicals
The compound's potential applications extend to agrochemicals, particularly as a precursor in the development of pesticides or herbicides.
Case Study: Pesticide Development
A related study highlighted the use of imidazo compounds in developing new agrochemicals with improved efficacy and reduced environmental impact . The structural features of tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine make it a suitable candidate for further exploration in this area.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 374795-76-3)
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- Key Differences : Reduced ring saturation (5,6-dihydro vs. hexahydro) and absence of the 3-oxo group.
- Applications : Used in bulk synthesis of N-heterocyclic drug candidates. Lower molecular weight and altered saturation may enhance metabolic stability in preclinical models .
Halogenated Derivatives
- tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1188264-74-5)
- Molecular Formula : C₁₁H₁₆BrN₃O₂
- Molecular Weight : 302.17 g/mol
- tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1393569-69-1)
- Molecular Formula : C₁₁H₁₆IN₃O₂
- Molecular Weight : 349.17 g/mol
- Key Differences : Halogen substituents (Br, I) at position 3 introduce electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura). These derivatives are critical for synthesizing radiolabeled probes or covalent inhibitors .
Functional Group Modifications
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1251014-63-7)
- Molecular Formula : C₁₂H₁₉N₃O₃
- Molecular Weight : 253.30 g/mol
- This modification is advantageous in prodrug design .
MK-5710 (Smoothened Antagonist)
- Structure : (8aS)-8a-methyl-1,3-dioxo-2-[(1S,2R)-2-phenylcyclopropyl]-N-(1-phenyl-1H-pyrazol-5-yl)hexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxamide
- Key Differences : Incorporates a methyl group, phenylcyclopropyl moiety, and carboxamide substituent. These modifications confer potent SMO antagonism (IC₅₀ < 1 nM) and anti-cancer activity in Hedgehog pathway-dependent malignancies .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate, and how are they applied?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants and chemical shifts to confirm stereochemistry and functional groups. For example, tert-butyl groups typically resonate at δ ~1.4 ppm in 1H NMR and ~28 ppm in 13C NMR, while carbonyl carbons appear near δ 160–170 ppm .
- HRMS (ESI) : Use high-resolution mass spectrometry to verify molecular weight (e.g., observed [M+H]+ at m/z 341.1972 vs. calculated 341.1972) .
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and Boc-protected amine (N-H, ~3300 cm⁻¹) groups .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Route A : React a precursor imidazo-pyrazine scaffold with Boc-anhydride in THF under basic conditions (e.g., NaHCO₃), followed by purification via silica gel chromatography (eluent: EtOAc/hexane) .
- Route B : Use acid-catalyzed deprotection (e.g., HCl in ethyl acetate) to selectively remove protecting groups while retaining the imidazo-pyrazine core .
- Key Metrics : Monitor reaction progress by TLC (Rf ~0.3–0.5) and confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers ensure purity during synthesis and purification?
- Methodological Answer :
- Column Chromatography : Use silica gel with optimized solvent polarity (e.g., 30% EtOAc in hexane) to separate diastereomers or byproducts .
- Recrystallization : Employ solvents like dichloromethane/hexane to isolate crystalline products with >95% purity .
- Analytical Cross-Check : Validate purity via NMR integration (e.g., tert-butyl protons as an internal standard) and LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from stereoisomers or conformational flexibility?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at low temperatures (e.g., –40°C) to "freeze" rotational conformers and simplify splitting patterns .
- NOESY/ROESY : Detect spatial proximity of protons (e.g., between tert-butyl and adjacent CH₂ groups) to assign relative stereochemistry .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-31G*) to validate assignments .
Q. How can experimental design (DoE) optimize synthetic yield while minimizing side reactions?
- Methodological Answer :
- Factor Screening : Test variables (e.g., temperature, solvent polarity, catalyst loading) using a Plackett-Burman design to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., pH and reaction time) to predict optimal conditions .
- Case Study : For Boc protection, higher temperatures (50°C) in THF improve yield but may increase epimerization; balance with shorter reaction times .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
- HPLC-MS Monitoring : Track degradation products (e.g., loss of tert-butyl group at m/z –100) to identify instability mechanisms .
- Storage Recommendations : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the Boc group .
Q. How can researchers investigate the compound’s role in peptidomimetic drug design?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., proteases) using software like AutoDock Vina to predict binding affinity .
- SAR Studies : Synthesize analogs (e.g., replacing tert-butyl with cyclopentyl) and compare bioactivity in enzymatic assays .
- In Vitro Testing : Evaluate cytotoxicity (MTT assay) and selectivity (kinase profiling) to prioritize lead candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
